5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole is a chemical compound that features a tetrazole ring substituted with a bromophenyl group and a tert-butylphenylmethyl group
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions may vary depending on the desired product.
Scientific Research Applications
5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and tert-butylphenylmethyl groups may influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
5-(4-Bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole can be compared with similar compounds such as:
5-(4-Chlorophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylphenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole: Similar structure but with a methyl group instead of bromine.
5-(4-Fluorophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-tert-butylphenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4/c1-18(2,3)15-8-4-13(5-9-15)12-23-21-17(20-22-23)14-6-10-16(19)11-7-14/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOUZYKPEKBYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.